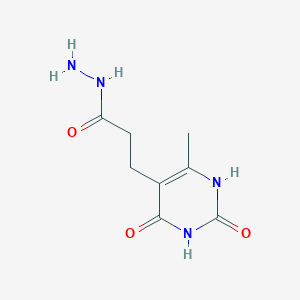

3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanehydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanehydrazide” is a heterocyclic compound. It contains both a pyrimidine nucleus and a 4-amino-1,2,4-triazole moiety, which are present in biologically active compounds .

Synthesis Analysis

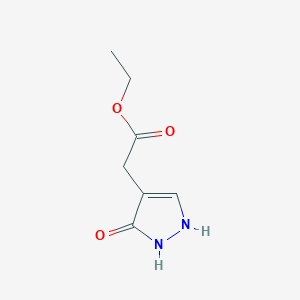

The synthesis of this compound involves several steps. Firstly, the ester was obtained by regioselective alkylation of 4-methyluracil with ethyl bromoacetate. Treatment of the ester with an excess of 100% hydrazine hydrate afforded hydrazide. Oxadiazole was obtained by the reaction of the hydrazide with carbon disulfide in the presence of potassium hydroxide .Chemical Reactions Analysis

The compound can take part in reactions with electrophilic and nucleophilic reagents. All alkylation reactions of the compound with electrophilic reagents were carried out under similar conditions using ethanol as a solvent and triethylamine as a base .科学的研究の応用

- Researchers have explored the antimicrobial properties of this compound. It has been tested against various microorganisms, and its half maximal inhibitory concentration (IC50) has been determined . Further studies are needed to understand its mechanism of action and potential applications in treating infections.

- The synthesis of the corresponding 4-thioxo derivative involves reacting the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid with Lawesson’s reagent . This synthetic pathway is valuable for creating derivatives with modified properties.

- Treatment of S-alkylated derivatives with sodium methoxide results in the formation of triazolothiadiazines via a cyclocondensation reaction . These heterocyclic compounds have potential applications in materials science and drug discovery.

- Researchers have explored related compounds in medicinal chemistry. For instance, (6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid derivatives have been studied for their pharmacological properties . Investigating their effects on specific biological targets could lead to drug development.

Antimicrobial Activity

Chemical Synthesis

Triazolothiadiazine Formation

Medicinal Chemistry

将来の方向性

作用機序

Mode of Action

The mode of action of this compound involves its interaction with various nucleophiles, amines, and hydrazines . The compound undergoes alkylation with methyl bromoacetate . .

Biochemical Pathways

It is known that the compound interacts with various nucleophiles, amines, and hydrazines , which suggests that it may influence several biochemical pathways

特性

IUPAC Name |

3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3/c1-4-5(2-3-6(13)12-9)7(14)11-8(15)10-4/h2-3,9H2,1H3,(H,12,13)(H2,10,11,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFLFSWSYWLYCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)CCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanehydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Cyclohexylmethyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/no-structure.png)

![2-Methyl-5-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2398763.png)

![N'-[(E)-(2,3-dihydroxyphenyl)methylidene]biphenyl-4-carbohydrazide](/img/structure/B2398764.png)

![2-[4-(Aminomethyl)cyclohexyl]acetamide;hydrochloride](/img/structure/B2398766.png)

![diethyl 2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2398767.png)

![(1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2398771.png)